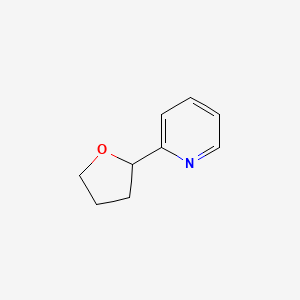

2-(oxolan-2-yl)pyridine

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C9H11NO |

|---|---|

Peso molecular |

149.19 g/mol |

Nombre IUPAC |

2-(oxolan-2-yl)pyridine |

InChI |

InChI=1S/C9H11NO/c1-2-6-10-8(4-1)9-5-3-7-11-9/h1-2,4,6,9H,3,5,7H2 |

Clave InChI |

FEBPLMHEMNDSAH-UHFFFAOYSA-N |

SMILES canónico |

C1CC(OC1)C2=CC=CC=N2 |

Origen del producto |

United States |

A Technical Guide to the Crystal Structure and Stereochemistry of 2-(Oxolan-2-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the stereochemical and structural characteristics of 2-(oxolan-2-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. By synthesizing data from closely related analogs and established analytical principles, this document offers field-proven insights into its conformational analysis, crystal packing, and the experimental methodologies required for its thorough characterization.

Introduction: The Significance of 2-(Oxolan-2-yl)pyridine

2-(Oxolan-2-yl)pyridine, also known as 2-(tetrahydrofuran-2-yl)pyridine, belongs to a class of bidentate ligands that have found extensive applications in coordination chemistry and catalysis.[1][2] The molecule's structure, featuring a pyridine ring linked to a tetrahydrofuran (THF) moiety, imparts specific electronic and steric properties that are crucial for its function in various chemical transformations. The nitrogen atom of the pyridine ring and the oxygen atom of the THF ring can coordinate with metal centers, forming stable chelate complexes.[1][2] Understanding the precise three-dimensional arrangement of these functional groups is paramount for designing novel catalysts and functional materials.

The presence of a chiral center at the C2 position of the oxolane ring introduces the element of stereoisomerism, making the enantioselective synthesis and analysis of this compound a critical aspect of its application.[3] The biological activity of chiral molecules is often highly dependent on their stereochemistry, with one enantiomer potentially exhibiting therapeutic effects while the other may be inactive or even toxic.[4] Therefore, a detailed understanding of the crystal structure and stereochemistry of 2-(oxolan-2-yl)pyridine is essential for its development in pharmaceutical applications.

Stereochemistry and Chiral Separation

The key stereochemical feature of 2-(oxolan-2-yl)pyridine is the chiral center at the carbon atom where the pyridine ring is attached to the oxolane ring. This gives rise to two enantiomers, (R)- and (S)-2-(oxolan-2-yl)pyridine.

Enantioselective Synthesis and Resolution

The synthesis of enantiomerically pure 2-(oxolan-2-yl)pyridine can be approached through two primary strategies: asymmetric synthesis or the resolution of a racemic mixture. Asymmetric synthesis aims to create a specific enantiomer directly, often employing chiral catalysts or auxiliaries.[5] Alternatively, racemic mixtures can be separated into their constituent enantiomers through techniques such as chiral chromatography.[6]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and analysis of enantiomers.[7][8] The choice of the chiral stationary phase (CSP) is critical for achieving successful separation.[7] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for a wide range of chiral compounds.[8]

Experimental Protocol: Chiral HPLC Analysis

This protocol outlines a general methodology for the chiral HPLC analysis of 2-(oxolan-2-yl)pyridine.

-

Instrumentation:

-

HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

-

Chiral HPLC column (e.g., Daicel Chiralpak series).

-

-

Mobile Phase Preparation:

-

Prepare a mobile phase consisting of a mixture of n-hexane and a polar modifier such as isopropanol or ethanol. The optimal ratio should be determined experimentally to achieve the best resolution.

-

-

Sample Preparation:

-

Dissolve a small amount of the racemic 2-(oxolan-2-yl)pyridine in the mobile phase to a concentration of approximately 1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Flow rate: Typically 0.5 - 1.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 25 °C) to ensure reproducibility.

-

Detection Wavelength: Determined by the UV absorbance maximum of the analyte (typically around 260 nm for the pyridine chromophore).

-

Injection Volume: 5-20 µL.

-

-

Data Analysis:

-

The retention times of the two enantiomers will differ. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

-

Caption: The experimental workflow for determining a crystal structure.

Spectroscopic Characterization

A combination of spectroscopic techniques is necessary to confirm the identity and purity of 2-(oxolan-2-yl)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for elucidating the molecular structure. [9]

-

¹H NMR: The spectrum will show characteristic signals for the protons on the pyridine ring (typically in the aromatic region, δ 7-9 ppm) and the oxolane ring (in the aliphatic region, δ 1.5-4.5 ppm). The proton at the chiral center will likely appear as a multiplet due to coupling with adjacent protons.

-

¹³C NMR: The spectrum will display distinct resonances for each unique carbon atom in the molecule. The carbon of the pyridine ring attached to the oxolane ring and the chiral carbon will have characteristic chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. [10]Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be employed. The molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) will confirm the molecular formula.

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present. [9]Characteristic absorption bands for C-H (aromatic and aliphatic), C=N, C=C (pyridine ring), and C-O-C (ether linkage in the oxolane ring) stretching vibrations will be observed.

Table 2: Predicted Spectroscopic Data for 2-(Oxolan-2-yl)pyridine

| Technique | Predicted Observations |

| ¹H NMR | Aromatic protons (pyridine): δ 7.0-8.7 ppm. Chiral proton (C2 of oxolane): δ ~4.5-5.0 ppm (multiplet). Oxolane protons: δ 1.8-4.2 ppm. |

| ¹³C NMR | Aromatic carbons (pyridine): δ 120-160 ppm. Chiral carbon (C2 of oxolane): δ ~75-85 ppm. Oxolane carbons: δ 25-70 ppm. |

| MS (ESI+) | Expected [M+H]⁺ at m/z = 164.0919 (for C₁₀H₁₃NO). |

| IR (cm⁻¹) | ~3050 (aromatic C-H stretch), ~2950 (aliphatic C-H stretch), ~1600, 1470 (C=C, C=N stretch of pyridine), ~1100 (C-O-C stretch of ether). |

Conclusion

While the definitive crystal structure of 2-(oxolan-2-yl)pyridine awaits experimental determination, a robust understanding of its likely structural and stereochemical properties can be inferred from the analysis of close analogs and the application of established analytical principles. This guide provides a comprehensive framework for researchers, outlining the critical aspects of its stereochemistry, the methodologies for its chiral separation, and a detailed approach to its structural elucidation through single-crystal X-ray diffraction and spectroscopic techniques. The provided protocols and workflows serve as a practical resource for the synthesis, characterization, and application of this important heterocyclic compound in various fields of chemical science.

References

- Nosova, E. V., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Journal of Structural Chemistry, 60(6), 972-978.

- Exploring the Biomolecular and Cytotoxic Activities of Novel Rhenium(I) Compounds with 2-Aminoguanidine-Derived Schiff Bases. (n.d.).

- Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (n.d.). PMC.

- Transformation of Pyridines into 2D and 3D Fused Bicyclic Heterocycles. (2025).

- Andreu, P. L., et al. (1990). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). Journal of the Chemical Society, Dalton Transactions, (7), 2201-2207.

- Ochędzan-Siodłak, W., et al. (2018). 2-(1,3-Oxazolin-2-yl)pyridine and 2,6-bis(1,3-oxazolin-2-yl) pyridine.

- Ochędzan-Siodłak, W., et al. (2018).

- Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. (2026). MDPI.

- Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. (n.d.). PMC.

- Playing with Selectivity for Optimal Chiral Separation. (2023).

- Achanta, P. S., et al. (2016). Stereochemistry of 2,2,5-trisubstituted tetrahydrofuran ring-containing natural products based on (1)H NMR spectroscopy: some observations. Magnetic Resonance in Chemistry, 54(2), 158-163.

- Ahuja, S. (Ed.). (2011). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. John Wiley & Sons.

- Ochędzan-Siodłak, W., et al. (2018). 2-(1,3-Oxazolin-2-yl)pyridine and 2,6-bis(1,3-oxazolin-2-yl)pyridine.

- Stereochemistry of PdII-Catalyzed THF Ring Formation of ε-Hydroxy Allylic Alcohols and Synthesis of 2,3,5-Trisubstituted and 2,3,4,5-Tetrasubstituted Tetrahydrofurans. (2016). The Journal of Organic Chemistry.

- Chiral HPLC Analysis of (1S)-1-[(2R)

- Crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile. (n.d.). PMC.

- Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. (2024). Beilstein Journal of Organic Chemistry.

- Importance of Chiral Separ

- A Technical Guide to the Spectroscopic Characterization of 2-(3-Nitrofuran-2-yl)-1,3-dioxolane. (n.d.). Benchchem.

- Recent Advances in Separation and Analysis of Chiral Compounds. (2023).

- Asymmetric Synthesis of Tetrahydrofurans with Vicinal Stereocenters by RhII/RuII Relay Catalysis. (2025). The Journal of Organic Chemistry.

- Synthesis and Structural Characterisation of 2,4-Bis(5-Aryl-1,3,4-Oxdiazol-2-yl) Pyridine Derivatives. (2010).

- SYNTHESIS, CHARACTERIZATION, SPECTRAL STUDIES AND ANTIMICROBIAL APPLICATION OF LIGAND N , N -BIS (5-NITROTHIAZOL-2-YL) PYRIDINE. (n.d.). Rasayan Journal of Chemistry.

- Crystal structure of 2-[(2-ethyl)phenylamino]pyridine, C13H14N2. (n.d.).

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. content.e-bookshelf.de [content.e-bookshelf.de]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Bot Verification [rasayanjournal.co.in]

An In-depth Technical Guide to the Mechanism of Action of 2-(Oxolan-2-yl)pyridine Derivatives

Introduction

The 2-(oxolan-2-yl)pyridine scaffold represents a privileged structural motif in medicinal chemistry, demonstrating a versatile range of biological activities. This guide provides a comprehensive technical overview of the established and putative mechanisms of action for this class of compounds, with a focus on their interactions with key cellular signaling pathways. We will delve into their role as kinase inhibitors and explore the potential for these derivatives to modulate the activity of ligand-gated ion channels, specifically nicotinic acetylcholine receptors (nAChRs). This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of 2-(oxolan-2-yl)pyridine derivatives.

Part 1: Kinase Inhibition - Targeting Activated Cdc42-Associated Kinase 1 (ACK1)

A significant mechanism of action for a subset of 2-(oxolan-2-yl)pyridine derivatives is the inhibition of non-receptor tyrosine kinases, particularly Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2.[1][2] ACK1 is a critical signaling node that integrates inputs from various receptor tyrosine kinases and is implicated in cell growth, proliferation, and migration.[3][4] Its aberrant activation is a known driver in several human cancers, making it a compelling therapeutic target.[1][2]

Molecular Mechanism of ACK1 Inhibition

Derivatives of 2-(oxolan-2-yl)pyridine have been identified as potent and selective inhibitors of ACK1. A notable example is the class of (R)-8-((tetrahydrofuran-2-yl)methyl)pyrido[2,3-d]pyrimidin-7-ones. One of the most potent compounds in this series, 10zi , exhibits an IC50 of 2.1 nM against ACK1, while demonstrating significant selectivity over other kinases such as SRC (IC50 = 218.7 nM). This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

The inhibitory action of these compounds on ACK1 leads to the downstream suppression of the PI3K/AKT signaling pathway. ACK1 is known to phosphorylate and activate AKT at Tyr176, a key event in promoting cancer cell survival and proliferation.[1] By inhibiting ACK1, these derivatives effectively block this phosphorylation event, leading to a reduction in AKT activity and subsequent anti-proliferative effects.

Signaling Pathway: ACK1 and Downstream AKT Modulation

The signaling cascade initiated by ACK1 and its inhibition by 2-(oxolan-2-yl)pyridine derivatives can be visualized as follows:

Caption: Signaling pathway of ACK1 and its inhibition by 2-(oxolan-2-yl)pyridine derivatives.

Quantitative Data: ACK1 Inhibition

The following table summarizes the inhibitory activity of a representative 2-(oxolan-2-yl)pyridine derivative against ACK1 and a related kinase, highlighting its potency and selectivity.

| Compound | Target Kinase | IC50 (nM) | Selectivity (vs. SRC) | Reference |

| 10zi | ACK1 | 2.1 | >100-fold | [2] |

| 10zi | SRC | 218.7 | - | [2] |

Experimental Protocol: ACK1 Kinase Inhibition Assay

A common method for determining the inhibitory activity of compounds against ACK1 is a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay.[5]

Principle: This assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the 2-(oxolan-2-yl)pyridine derivative in DMSO.

-

Prepare a reaction buffer containing the ACK1 enzyme, a suitable substrate (e.g., a peptide derived from AKT with the sequence ATGRYYAMKIL), and ATP at a concentration near the Km of ACK1.[6]

-

-

Assay Procedure:

-

In a 384-well plate, add 1 µL of the test compound at various concentrations (or 5% DMSO for control).

-

Add 2 µL of the ACK1 enzyme solution to each well.

-

Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.

-

Incubate the plate at room temperature for a predetermined time (e.g., 120 minutes) to allow for the enzymatic reaction to proceed under initial rate conditions.[6]

-

-

Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Convert the produced ADP to ATP and generate a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and thus the ACK1 activity.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

-

Caption: Experimental workflow for an ACK1 kinase inhibition assay.

Part 2: Putative Mechanism - Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

While direct evidence for the interaction of 2-(oxolan-2-yl)pyridine derivatives with nicotinic acetylcholine receptors (nAChRs) is still emerging, the structural features of this scaffold strongly suggest a potential role as nAChR modulators. The pyridine ring is a well-established pharmacophore for nAChR ligands, and the presence of a cyclic ether, such as the oxolane ring, is found in other known nAChR-active compounds.[7][8][9]

Hypothesized Molecular Mechanism

It is hypothesized that 2-(oxolan-2-yl)pyridine derivatives act as ligands at the orthosteric or allosteric binding sites of nAChRs. Nicotinic receptors are ligand-gated ion channels that are crucial for synaptic transmission in the central and peripheral nervous systems.[8] They exist as various subtypes, with the α4β2 and α7 subtypes being the most abundant in the brain.[10]

The binding of an agonist to the orthosteric site, located at the interface of two subunits, triggers a conformational change that opens the ion channel, allowing the influx of cations and leading to neuronal excitation.[8] Allosteric modulators, on the other hand, bind to a site distinct from the agonist binding site and can either enhance (positive allosteric modulators, PAMs) or reduce (negative allosteric modulators, NAMs) the receptor's response to an agonist.

Given the structural diversity of the 2-(oxolan-2-yl)pyridine class, it is plausible that different derivatives could exhibit a range of pharmacological profiles, including full agonism, partial agonism, antagonism, or allosteric modulation at various nAChR subtypes.

Potential Signaling Pathways

The modulation of nAChRs can impact numerous downstream signaling pathways, depending on the receptor subtype and the neuronal population in which they are expressed. For instance, activation of α7 nAChRs can lead to calcium influx, which in turn can activate various intracellular signaling cascades, including those involving calmodulin-dependent kinases (CaMKs) and the ERK/MAPK pathway.

Caption: Putative signaling pathway for the modulation of nAChRs by 2-(oxolan-2-yl)pyridine derivatives.

Experimental Protocol: Radioligand Binding Assay for nAChRs

To investigate the interaction of 2-(oxolan-2-yl)pyridine derivatives with nAChRs, a radioligand binding assay is a standard and robust method.[11][12][13]

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Homogenize rat brain tissue or cells expressing the nAChR subtype of interest (e.g., SH-EP1 cells for human α7 nAChRs) in a suitable buffer.[14]

-

Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous ligands.

-

Resuspend the final membrane pellet in the binding buffer and determine the protein concentration.

-

-

Competition Binding Assay:

-

In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]Cytisine for α4β2 nAChRs or [¹²⁵I]-α-bungarotoxin for α7 nAChRs) to each well.[12][14]

-

Add varying concentrations of the unlabeled 2-(oxolan-2-yl)pyridine derivative (the "competitor").

-

Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known nAChR ligand, such as nicotine or epibatidine).[15]

-

Add the membrane preparation to each well to initiate the binding reaction.

-

-

Incubation and Filtration:

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 45-60 minutes).[13][14]

-

Terminate the binding reaction by rapid filtration through a glass fiber filter plate, which traps the receptor-bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

-

Determine the Ki (inhibitory constant) of the test compound by fitting the competition binding data to the Cheng-Prusoff equation.

-

Caption: Experimental workflow for a radioligand binding assay for nAChRs.

Conclusion

The 2-(oxolan-2-yl)pyridine scaffold is a promising platform for the development of novel therapeutics with distinct mechanisms of action. The demonstrated activity of certain derivatives as potent and selective ACK1 inhibitors highlights their potential as anti-cancer agents by targeting the ACK1/AKT signaling pathway. Furthermore, the structural characteristics of this class of compounds strongly suggest a plausible role as modulators of nicotinic acetylcholine receptors, opening avenues for the development of novel treatments for neurological and psychiatric disorders. The experimental protocols detailed in this guide provide a robust framework for the further elucidation of these mechanisms and the discovery of new, highly active derivatives. Future research should focus on expanding the structure-activity relationship studies for both kinase inhibition and nAChR modulation to optimize potency, selectivity, and pharmacokinetic properties.

References

- BenchChem. (2025). Application Notes and Protocols for Receptor Binding Studies Using Radiolabeled Acetylcholine Iodide.

-

Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8. [Link]

- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.

-

Bio-protocol. (n.d.). Radioligand Binding Experiments. [Link]

-

Govind, A. P., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience, 43(1), 123-137. [Link]

- Promega Corpor

-

Dolle, F., et al. (1999). Synthesis and Nicotinic Acetylcholine Receptor in Vivo Binding Properties of 2-Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. Journal of Medicinal Chemistry, 42(12), 2251-2259. [Link]

-

IUPHAR/BPS Guide to Pharmacology. (2019). Nicotinic acetylcholine receptors (version 2019.4). [Link]

-

Al-Ghamdi, K. M., et al. (2014). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. Journal of Medicinal Chemistry, 57(15), 6469-6481. [Link]

-

Sooksawate, T., et al. (2023). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. International Journal of Molecular Sciences, 24(4), 3614. [Link]

-

Mahajan, K., et al. (2014). Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach. ACS Medicinal Chemistry Letters, 5(12), 1293-1297. [Link]

-

BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. [Link]

-

Harris, P. A., et al. (2018). Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure–Kinetic Relationships. Journal of Medicinal Chemistry, 61(6), 2561-2576. [Link]

-

Lester, H. A., et al. (2009). Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. Proceedings of the National Academy of Sciences, 106(22), 9092-9097. [Link]

-

Bagdanoff, J. T., et al. (2015). Ligand efficient tetrahydro-pyrazolopyridines as inhibitors of ERK2 kinase. Bioorganic & Medicinal Chemistry Letters, 25(17), 3564-3570. [Link]

-

Chen, Y., et al. (2020). Combined inhibition of ACK1 and AKT shows potential toward targeted therapy against KRAS-mutant non-small-cell lung cancer. Cancer Management and Research, 12, 115-125. [Link]

-

Gotti, C., et al. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. Acta Pharmaceutica Sinica B, 13(6), 2321-2341. [Link]

-

Mahajan, N. P., & Mahajan, K. (2014). ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation. Cancers, 6(2), 853-868. [Link]

-

ResearchGate. (n.d.). The workflow used in this study for the identification of potential ACK1 inhibitors. [Link]

-

Frontiers. (2022). Chemical Reactivity and Optical and Pharmacokinetics Studies of 14 Multikinase Inhibitors and Their Docking Interactions Toward ACK1 for Precision Oncology. [Link]

-

ChemRxiv. (2024). Affinity of nicotinoids to a model nicotinic acetylcholine receptor (nAChR) binding pocket in the human brain. [Link]

-

El-Sayed, M. A., et al. (2022). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. Scientific Reports, 12(1), 1-20. [Link]

-

Moody, C. J., et al. (2025). Tetrahydropyrazolopyridinones as a Novel Class of Potent and Highly Selective LIMK Inhibitors. Journal of Medicinal Chemistry. [Link]

-

OSTI.GOV. (2019). Discovery of 3-(thiophen/thiazole-2-ylthio)pyridine derivatives as multitarget anticancer agents (Journal Article). [Link]

-

Nitsche, V., et al. (2024). MS Binding Assays with UNC0642 as reporter ligand for the MB327 binding site of the nicotinic acetylcholine receptor. Toxicology Letters, 392, 10-18. [Link]

-

Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 2H-[11][14]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer. RSC Medicinal Chemistry, 12(10), 1736-1748. [Link]

-

ChemRxiv. (2024). Affinity of nicotinoids to a model nicotinic acetylcholine receptor (nAChR) binding pocket in the human brain. [Link]

-

ResearchGate. (2022). Chemical Reactivity and Optical and Pharmacokinetics Studies of 14 Multikinase Inhibitors and Their Docking Interactions Toward ACK1 for Precision Oncology. [Link]

Sources

- 1. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Chemical Reactivity and Optical and Pharmacokinetics Studies of 14 Multikinase Inhibitors and Their Docking Interactions Toward ACK1 for Precision Oncology [frontiersin.org]

- 5. promega.com [promega.com]

- 6. bellbrooklabs.com [bellbrooklabs.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. View of Nicotinic acetylcholine receptors (version 2019.4) in the IUPHAR/BPS Guide to Pharmacology Database | IUPHAR/BPS Guide to Pharmacology CITE [journals.ed.ac.uk]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. bio-protocol.org [bio-protocol.org]

- 15. jneurosci.org [jneurosci.org]

Whitepaper: A Guide to the Thermodynamic Stability of 2-(oxolan-2-yl)pyridine Complexes for Advanced Research and Drug Development

An in-depth technical guide by a Senior Application Scientist

Executive Summary

The field of coordination chemistry is pivotal to advancements in catalysis, materials science, and pharmaceutical development. Within this domain, the stability of metal complexes is a critical parameter that dictates their utility and efficacy. This guide provides a comprehensive technical overview of the thermodynamic principles governing the stability of complexes formed with 2-(oxolan-2-yl)pyridine, a versatile N,O-bidentate chelating ligand. We will explore the fundamental thermodynamic concepts, dissect the key factors influencing complex stability, present robust experimental and computational methodologies for its determination, and discuss the implications for researchers, scientists, and drug development professionals. This document is designed not merely as a protocol repository but as a foundational text that explains the causality behind scientific choices, empowering researchers to design more effective molecular systems.

Introduction: The 2-(oxolan-2-yl)pyridine Ligand Scaffold

2-(oxolan-2-yl)pyridine, also known as 2-(tetrahydrofuran-2-yl)pyridine, is a heterocyclic compound featuring a pyridine ring linked to a tetrahydrofuran (oxolane) ring at the 2-position. The significance of this ligand lies in its ability to act as a bidentate chelator, coordinating to a central metal ion through both the pyridine nitrogen atom (a soft donor) and the oxolane oxygen atom (a hard donor). This N,O-donor set allows it to form stable complexes with a wide range of transition metals and other metal ions[1][2]. The formation of a five-membered chelate ring upon coordination is a key feature that profoundly influences the thermodynamic stability of its complexes[3]. Understanding this stability is crucial for applications ranging from homogeneous catalysis, where ligand dissociation can impact catalyst lifetime, to drug development, where the stability of a metallodrug can affect its bioavailability and mechanism of action[4][5].

Fundamental Principles of Thermodynamic Stability

The stability of a metal complex in solution is a measure of the extent to which the complex will form from its constituent metal ion and ligands at equilibrium. It is crucial to distinguish between thermodynamic stability (the equilibrium position) and kinetic stability (the rate at which the complex undergoes reactions)[6]. This guide focuses on the former.

The formation of a metal-ligand complex (ML) can be represented by the following equilibrium:

M + L ⇌ ML

The stability constant (or formation constant), K, is the equilibrium constant for this reaction. For a stepwise formation of complexes (MLn), we have stepwise constants (K1, K2, ..., Kn) and overall stability constants (βn)[7].

The thermodynamic stability is directly related to the change in Gibbs free energy (ΔG°) of the complexation reaction:

ΔG° = -RT ln(K)

where R is the gas constant and T is the temperature in Kelvin. A more negative ΔG° corresponds to a larger stability constant and a more stable complex. The Gibbs free energy itself is composed of enthalpic and entropic contributions:

ΔG° = ΔH° - TΔS°

-

Enthalpy Change (ΔH°): Reflects the change in bond energies. A negative (exothermic) ΔH° indicates the formation of strong metal-ligand bonds, which contributes favorably to complex stability.

-

Entropy Change (ΔS°): Reflects the change in the system's disorder. A positive ΔS° is favorable and is often the primary driving force for the stability of chelated complexes[8].

The Chelate Effect: A Primary Driver of Stability

The 2-(oxolan-2-yl)pyridine ligand exemplifies the chelate effect , which is the enhanced stability of a complex containing a chelating ligand compared to a complex with an equivalent number of analogous monodentate ligands[3][8].

Consider the coordination of a metal ion, M²⁺, with one bidentate 2-(oxolan-2-yl)pyridine ligand versus two analogous monodentate ligands (e.g., pyridine and tetrahydrofuran).

-

[M(H₂O)₆]²⁺ + 2(Py) ⇌ [M(H₂O)₄(Py)₂]²⁺ + 2H₂O

-

[M(H₂O)₆]²⁺ + (Py-THF) ⇌ [M(H₂O)₄(Py-THF)]²⁺ + 2H₂O

While the enthalpy change (ΔH°) for both reactions is often similar because similar M-N and M-O bonds are formed, the entropy change (ΔS°) for the chelation reaction (2) is significantly more positive. In reaction (1), two particles form two particles (no net change), whereas in reaction (2), two particles form three (the complex and two water molecules), leading to a significant increase in translational entropy[8][9]. This large, positive ΔS° makes ΔG° more negative, resulting in a much larger stability constant for the chelated complex[9][10].

Figure 1: Conceptual diagram illustrating the chelation of a metal ion by the 2-(oxolan-2-yl)pyridine ligand, resulting in a stable complex.

Factors Influencing the Thermodynamic Stability of Complexes

The stability of a metal complex is not an intrinsic property of the ligand alone; it is the result of a synergistic interplay between the metal ion, the ligand, and the surrounding environment.

Nature of the Central Metal Ion

-

Charge and Ionic Radius (Charge Density): Stability generally increases with a higher charge on the metal ion and a smaller ionic radius.[11][12]. The higher charge density (charge-to-radius ratio) leads to stronger electrostatic attraction with the ligand's donor atoms[13].

-

Electronegativity and HSAB Principle: Metal ions can be classified as "hard," "soft," or "borderline" acids. Hard acids (e.g., alkali metals, alkaline earth metals, Al³⁺) prefer to bind with hard bases (donors like O, F). Soft acids (e.g., Ag⁺, Pt²⁺, Hg²⁺) prefer soft bases (donors like S, P)[14]. 2-(oxolan-2-yl)pyridine, with its borderline pyridine nitrogen and hard oxolane oxygen, is a versatile ligand capable of forming stable complexes with a wide range of metal ions, particularly borderline and some hard acids from the first transition series[14].

-

Crystal Field Stabilization Energy (CFSE): For transition metals, the arrangement of d-electrons in the presence of ligands can provide additional stability. The magnitude of the CFSE contributes to the overall stability of the complex[6]. This effect is partly responsible for the Irving-Williams series, which describes the general trend in stability for high-spin octahedral complexes of divalent first-row transition metals: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺[3][13].

Nature of the Ligand

-

Basicity of Donor Atoms: The pyridine nitrogen is a stronger Lewis base than the etheric oxygen of the oxolane ring. The greater the basicity (electron-donating ability) of the ligand, the more stable the complex it forms[13]. Substituents on the pyridine or oxolane rings can modulate this basicity; electron-donating groups increase basicity and stability, while electron-withdrawing groups decrease them[15].

-

Steric Effects: Bulky substituents near the coordination site can cause steric hindrance, weakening the metal-ligand bonds and reducing complex stability[6][14]. For example, a methyl group adjacent to the pyridine nitrogen could lead to a less stable complex compared to the unsubstituted ligand[6].

-

Chelate Ring Size: The five-membered chelate ring formed by 2-(oxolan-2-yl)pyridine is generally among the most stable arrangements for saturated ligands, as it minimizes ring strain[3][12].

Table 1: Summary of Key Factors Affecting Complex Stability

| Factor Category | Specific Factor | Influence on Stability | Rationale |

| Metal Ion | High Positive Charge | Increases | Stronger electrostatic attraction to ligand donor atoms.[11] |

| Small Ionic Radius | Increases | Higher charge density leads to stronger M-L bonds.[13] | |

| HSAB Match | Increases | Favorable hard-hard and soft-soft interactions.[14] | |

| CFSE | Increases | Additional stabilization from d-orbital splitting.[6] | |

| Ligand | High Basicity | Increases | Stronger donation of electron pair to the metal ion.[13] |

| Chelation | Greatly Increases | Favorable entropy change (The Chelate Effect).[8] | |

| Low Steric Hindrance | Increases | Allows for closer approach and stronger bonding.[6] | |

| Optimal Ring Size | Increases | Minimizes ring strain (5- and 6-membered rings are ideal).[12] | |

| Solvent | High Dielectric Constant | Decreases | Better solvation of free ions disfavors complex formation.[11] |

Experimental Determination of Stability Constants

Accurate determination of stability constants is essential for quantifying thermodynamic stability. Several robust methods are available, each with its own advantages.

Potentiometric (pH) Titration

This is one of the most common and accurate methods for determining stability constants, especially when the ligand has acidic or basic properties[16][17]. The principle involves monitoring the pH of a solution containing the metal ion and the ligand as a standard acid or base is added. The competition between the metal ion and protons (H⁺) for the ligand allows for the calculation of stability constants[16]. The Irving-Rossotti method is a widely adopted protocol[16].

Figure 2: Experimental workflow for determining stability constants using the Irving-Rossotti potentiometric titration method.

Detailed Protocol: Irving-Rossotti pH-metric Titration

This protocol provides a self-validating system for determining the stability constants of a 2-(oxolan-2-yl)pyridine-metal complex.

-

Reagent Preparation:

-

Prepare a stock solution of the 2-(oxolan-2-yl)pyridine ligand of known concentration in a suitable solvent (e.g., a dioxane-water mixture to ensure solubility).

-

Prepare a stock solution of the metal salt (e.g., metal perchlorate or nitrate, as these anions are poorly coordinating) of known concentration.

-

Prepare a standard solution of a strong acid (e.g., HClO₄).

-

Prepare a standard solution of carbonate-free strong base (e.g., NaOH). This is critical, as carbonate ions can interfere by forming metal precipitates or complexes.

-

Prepare a solution of a background electrolyte (e.g., NaNO₃ or NaClO₄) to maintain constant ionic strength throughout the titration[18].

-

-

Titration Setup:

-

Calibrate a pH meter with standard buffer solutions at the desired experimental temperature (e.g., 25 °C).

-

Use a thermostated titration vessel to maintain a constant temperature.

-

Purge the titration vessel with an inert gas (e.g., nitrogen) to prevent interference from atmospheric CO₂[19].

-

-

Experimental Titrations:

-

Perform three separate titrations against the standard NaOH solution, keeping the total volume constant:

-

Set A (Acid Blank): Strong acid + Background electrolyte. This titration is used to determine the exact concentration of the base and check for solvent purity.

-

Set B (Ligand Blank): Strong acid + Background electrolyte + Ligand solution. This titration allows for the determination of the ligand's protonation constants (pKa values).

-

Set C (Complex Titration): Strong acid + Background electrolyte + Ligand solution + Metal ion solution.

-

-

-

Data Analysis:

-

From the titration curves (pH vs. volume of NaOH added), calculate the average number of protons associated with the ligand (n̄ₐ) for Set B.

-

Plot n̄ₐ against pH. The pH values at n̄ₐ = 0.5, 1.5, etc., correspond to the pKa values of the ligand[16].

-

Using data from all three titrations, calculate the average number of ligands attached to the metal ion (n̄) and the free ligand concentration exponent (pL).

-

Plot the formation curve of n̄ versus pL.

-

The stepwise stability constants (log K₁, log K₂, etc.) can be determined from this curve. For example, the value of pL at n̄ = 0.5 corresponds to log K₁[16]. More accurate values are typically obtained using specialized computer programs like LETAGROP[18].

-

Other Key Methodologies

-

Spectrophotometry: Methods like Job's method of continuous variation can be used if the complex has a distinct UV-Vis absorption spectrum compared to the free ligand and metal ion. It is particularly useful for determining the stoichiometry of the complex[7].

-

Isothermal Titration Calorimetry (ITC): ITC provides a direct measurement of the enthalpy change (ΔH°) upon complex formation. From this, ΔG° and ΔS° can be calculated, offering a complete thermodynamic profile of the interaction.

-

Electrochemical Methods: Techniques like convolution-deconvolution cyclic voltammetry can be used to calculate stability constants for redox-active metal ions[20].

Computational Chemistry in Stability Assessment

Modern computational methods, particularly Density Functional Theory (DFT), provide invaluable insights into the stability of metal complexes[21].

-

Structural Prediction: DFT can accurately predict the geometry of 2-(oxolan-2-yl)pyridine complexes, including bond lengths and angles, which are crucial for understanding steric and electronic effects[21][22].

-

Binding Energy Calculation: The strength of the metal-ligand interaction can be calculated as the binding energy (ΔE). By including solvent models (e.g., Polarizable Continuum Model - PCM), these calculations can be correlated with experimental thermodynamic data in solution[23].

-

Electronic Structure Analysis: DFT allows for the analysis of molecular orbitals and charge distribution, providing a deeper understanding of the nature of the metal-ligand bond and how factors like ligand basicity influence stability[22][24]. For instance, analyzing the HOMO-LUMO gap can provide insights into the electronic softness of a ligand, which correlates with its affinity for soft metal ions[22].

Conclusion and Outlook for Researchers

The thermodynamic stability of 2-(oxolan-2-yl)pyridine complexes is a multifaceted property governed by a delicate balance of enthalpic and entropic factors. The chelate effect provides a significant intrinsic stabilization, which is then modulated by the specific properties of the metal ion, ligand substituents, and the solvent environment. For researchers in catalysis and drug development, a thorough understanding and quantification of this stability are paramount.

A high stability constant, determined through rigorous methods like potentiometric titration, may be desired for applications requiring a robust complex, such as in vivo imaging agents. Conversely, for certain catalytic cycles or prodrug activation mechanisms, a complex with moderate, tunable stability might be necessary. By combining meticulous experimental work with the predictive power of computational chemistry, scientists can rationally design and optimize 2-(oxolan-2-yl)pyridine complexes with the precise thermodynamic profiles required for their specific applications, accelerating innovation in both academic and industrial research.

References

- Department of Chemistry, LS COLLEGE MUZAFFARPUR BRA BIHAR UNIVERSITY. PG- I Semester Inorganic Chemistry: METHODS OF DETERMINATION.

- Bond, A. M. (1988). An investigation into the determination of stability constants of metal complexes by convolution-deconvolution cyclic voltammetry. PubMed.

- Unknown Author. Stability constants of metal complexes and their applications.

- Dalal Institute. Factors Affecting Stability of Metal Complexes with Reference to the Nature of Metal Ion and Ligand.

- De Stefano, C., Furia, E., Giuffrè, O., & Pettignano, A. (2007). Solvation Effects on the Stability of Silver(I) Complexes with Pyridine-Containing Ligands Studied by Thermodynamic and DFT Methods. Inorganic Chemistry, 46(12), 5068-5079. ACS Publications.

- Öhman, L. O., & Sjöberg, S. (1998). Experimental determination of stability constants of aqueous complexes. Coordination Chemistry Reviews, 181, 1-27.

- IUPAC Commission on Equilibrium Data. (1987). GUIDELINES FOR THE DETERMINATION OF STABILITY CONSTANTS. Pure and Applied Chemistry, 59(12), 1703-1740.

- Goswami, S. (2018). Pyridine: A Useful Ligand in Transition Metal Complexes. IntechOpen.

- Kozłowski, H., Gaggelli, E., Valensin, G., & Szyrwiel, Ł. (2025). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. MDPI.

- Thomas, M. (2020). Stability of Metal Complexes. IntechOpen.

- Filo. (2025). Q(a)-Explain the factors affecting the stability of metal complexes. (b)-...

- Wang, Y., et al. (2015). Experimental and computational studies of pyridine-assisted post-synthesis modified air stable covalent–organic frameworks. Chemical Communications.

- Unknown Author. (2026). Factors Influencing Stability of Metal Complexes.

- Government Shivalik College Naya Nangal. THERMODYNAMICS AND KINETIC ASPECTS OF METAL COMPLEXES.

- Rojas, R., et al. (2024). Stability constants of mixed-ligand cobalt(II) complexes with pyridinedicarboxylic acids and small bioligands studied by potentiometric measurements. Taylor & Francis.

- Ochędzan-Siodłak, W., et al. (2018). 2-(1,3-Oxazolin-2-yl)pyridine and 2,6-bis(1,3-oxazolin-2-yl) pyridine. PMC.

- Ochędzan-Siodłak, W., et al. (2018). Data in Brief. Semantic Scholar.

- Dalal Institute. Chelate Effect and Its Thermodynamic Origin.

- LibreTexts Chemistry. (2025). 3.1.2: The Chelate Effect (and Macrocycle Effect).

- Housecroft, C. E. (2004). Overcoming the chelate effect: hypodentate coordination of common multidentate amine ligands. Comptes Rendus Chimie, 7(12), 1195-1209.

- Unknown Author. Understanding the Chelate Effect. Scribd.

- Ude, M. O., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central.

- Janus, E., et al. (2018). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. PMC.

- Unknown Author. (Year not available). A Thermodynamic and comparative study of complex formation of N-Benzothiazol-2-yl-3,5-disubstituted pyrazolines with some transition metals by conductometry and pH-metry.

- Kitchen, J. A., et al. (2014). Heteroleptic iron(ii) complexes of chiral 2,6-bis(oxazolin-2-yl)-pyridine (PyBox) and 2,6-bis(thiazolin-2-yl)pyridine ligands – the interplay of two different ligands on the metal ion spin sate. Dalton Transactions.

- Goswami, S. (2018). Pyridine: A Useful Ligand in Transition Metal Complexes. ResearchGate.

- Milios, C. J., et al. (2020). Reactivity of Coordinated 2-Pyridyl Oximes: Synthesis, Structure, Spectroscopic Characterization and Theoretical Studies of Dichlorodi{(2-Pyridyl)Furoxan}Zinc(II) Obtained from the Reaction between Zinc(II) Nitrate and Pyridine-2-Chloroxime. MDPI.

- Lajunen, L. H. J. (1992). COMPLEX FORMATION OF PYRIDINE OXIMES WITH DIVALENT TRANSITION METAL IONS IN AQUEOUS SOLUTION. HELDA - Helsinki.fi.

- Mbamalu, A. U., et al. (2023). Application of Coordination Compounds in Drug Development: An Inclusive Review of Antimicrobial, Antifungal, Antidiabetic and Anticancer. Oriental Journal of Chemistry.

- Tokoph, K. (2017). The Chelate Effect Makes Complexes More Stable. YouTube.

- Askerov, R. K., et al. (2016). The synthesis and crystal structure of 2-(chloro-selan-yl)pyridine 1-oxide: the first monomeric organoselenenyl chloride stabilized by an intra-molecular secondary Se⋯O inter-action. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 12), 1864-1866.

- Li, Y., et al. (2013). Synthesis and Crystal Structures of Two CO(II) Complexes with Pyridine-multicarboxylic Acid and N,N '-Bridging Mixed Ligands. ResearchGate.

- Gichumbi, J. M., et al. (2016). Application of Arene ruthenium(II) complexes with pyridine-2-carboxaldimine ligands in the transfer hydrogenation of ketones. ResearchGate.

- BenchChem Technical Support Team. (2025). Application Notes and Protocols: Pyridine-2-sulfonate as a Ligand for Transition Metal Catalysis. Benchchem.

- Eriksson, L. A., et al. (2003). Chelate effect and thermodynamics of metal complex formation in solution: a quantum chemical study. PubMed.

- Hancock, R. D. (Year not available). The highly preorganized ligands 8-(2-Pyridyl) Quinoline, 2,2'-dipyridyl amine and 1,10-phenanthroline-2, 9-dicarboxylic acid, and their complexing properties with metal ions.

Sources

- 1. 2-(1,3-Oxazolin-2-yl)pyridine and 2,6-bis(1,3-oxazolin-2-yl) pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. Application of Coordination Compounds in Drug Development: An Inclusive Review of Antimicrobial, Antifungal, Antidiabetic and Anticancer – Oriental Journal of Chemistry [orientjchem.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Stability of Metal Complexes | IntechOpen [intechopen.com]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. scribd.com [scribd.com]

- 11. Q(a)-Explain the factors affecting the stability of metal complexes. (b)-.. [askfilo.com]

- 12. Factors Influencing Stability of Metal Complexes [ns2.almerja.com]

- 13. gcnayanangal.com [gcnayanangal.com]

- 14. dalalinstitute.com [dalalinstitute.com]

- 15. Pyridine: A Useful Ligand in Transition Metal Complexes | IntechOpen [intechopen.com]

- 16. lscollege.ac.in [lscollege.ac.in]

- 17. docenti.unina.it [docenti.unina.it]

- 18. tandfonline.com [tandfonline.com]

- 19. Making sure you're not a bot! [helda.helsinki.fi]

- 20. An investigation into the determination of stability constants of metal complexes by convolution-deconvolution cyclic voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. mdpi.com [mdpi.com]

- 23. Chelate effect and thermodynamics of metal complex formation in solution: a quantum chemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

The Electronic and Coordination Dynamics of 2-(Oxolan-2-yl)pyridine: A Senior Scientist’s Guide to Hemilabile N,O-Ligands

Executive Summary

In the landscape of modern coordination chemistry and homogeneous catalysis, the design of ancillary ligands dictates the efficiency, stability, and selectivity of the metal center. 2-(oxolan-2-yl)pyridine —also known as 2-(tetrahydrofuran-2-yl)pyridine—represents a highly privileged structural motif. As a bidentate N,O-ligand, it features a rigid, aromatic pyridine ring coupled to a saturated, oxygen-containing oxolane (tetrahydrofuran) ring.

The true power of this molecule lies in its hemilability . By pairing a borderline/soft nitrogen donor with a hard, purely σ-donating oxygen donor, the ligand creates a dynamic coordination environment. This whitepaper deconstructs the electronic properties of 2-(oxolan-2-yl)pyridine, explains the causality behind its hemilabile behavior, and provides self-validating experimental workflows for its synthesis and application in catalytic systems.

Electronic and Structural Profiling

To understand why 2-(oxolan-2-yl)pyridine is highly sought after in late-transition-metal catalysis (e.g., Pd, Ru, Ir), we must isolate the electronic contributions of its two distinct donor sites. The ligand operates on the principles of Hard-Soft Acid-Base (HSAB) theory[1], creating an intentional electronic asymmetry.

The Pyridine Anchor (N-Donor)

The sp²-hybridized nitrogen of the pyridine ring acts as the thermodynamic "anchor" for the metal center.

-

Electronic Profile: It is a strong σ-donor and a weak π-acceptor. The π-accepting ability, derived from the empty π* orbitals of the aromatic ring, allows it to stabilize electron-rich late transition metals in low oxidation states (e.g., Pd(0), Ru(II))[2].

-

Causality in Design: Because the M–N bond is thermodynamically robust, it prevents the complete dissociation of the ligand from the metal center during catalytic turnover, thereby preventing catalyst aggregation and precipitation (e.g., palladium black formation).

The Oxolane Arm (O-Donor)

The sp³-hybridized oxygen of the oxolane ring acts as the kinetic "labile arm."

-

Electronic Profile: As a hard base, the ether oxygen is a pure σ-donor with no π-accepting capability. Its interaction with soft late transition metals is inherently mismatched, resulting in a relatively weak coordinate bond[3].

-

Steric Profile: The puckered five-membered oxolane ring introduces moderate steric bulk compared to linear ethers, further destabilizing the M–O bond through steric repulsion when coordinated to crowded metal centers[4].

Quantitative Data Summary

Table 1: Comparative Electronic and Steric Parameters of Donor Sites

| Parameter | Pyridine Moiety (N-Donor) | Oxolane Moiety (O-Donor) |

| Hybridization | sp² | sp³ |

| HSAB Classification | Borderline / Soft | Hard |

| Bonding Mode | Strong σ-donor, weak π-acceptor | Pure σ-donor (No π-backbonding) |

| Typical M–L Bond Energy | 35 – 45 kcal/mol | 10 – 20 kcal/mol |

| Role in Catalysis | Thermodynamic Anchor | Kinetic Vacancy Generator |

| Steric Profile | Planar, minimal steric clash | Puckered ring, moderate bulk |

The Hemilabile Mechanism: The "Windshield Wiper" Effect

The deliberate M–N / M–O bond strength disparity gives rise to hemilability—often colloquially termed the "windshield wiper" effect. In a catalytic cycle, the metal requires a vacant coordination site to bind the incoming substrate. Traditional strongly chelating bidentate ligands (like bipyridine) often inhibit substrate binding, while monodentate ligands can dissociate completely, leading to catalyst decomposition.

2-(oxolan-2-yl)pyridine solves this paradox. The weak M–O bond breaks readily under thermal or kinetic stress, opening a coordination site. Once the catalytic step is complete and the product departs, the oxolane oxygen rapidly re-coordinates, stabilizing the resting state of the catalyst[5][6].

Figure 1: Catalytic cycle illustrating the "windshield wiper" effect of hemilabile N,O-ligands.

Experimental Workflows and Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The synthesis utilizes a highly efficient radical C–H functionalization, and the subsequent analytical protocol provides definitive proof of hemilability.

Protocol 1: Synthesis of 2-(oxolan-2-yl)pyridine via Minisci-Type Reaction

This method avoids toxic organotin or organoboron reagents by directly coupling pyridine with tetrahydrofuran (THF) using radical chemistry.

Reagents:

-

Pyridine (1.0 equiv)

-

Tetrahydrofuran (Solvent and reactant, 20.0 equiv)

-

Ammonium persulfate, (NH4)2S2O8 (Oxidant, 2.0 equiv)

-

Trifluoroacetic acid, TFA (Activator, 1.0 equiv)

-

Silver nitrate, AgNO3 (Catalyst, 10 mol%)

Step-by-Step Methodology:

-

Activation: In a flame-dried Schlenk flask under N2 , dissolve pyridine in anhydrous THF. Add TFA dropwise at 0 °C. Causality: Protonation of pyridine lowers the LUMO of the heterocycle, making it highly electrophilic and primed for attack by nucleophilic radicals.

-

Radical Generation: Add AgNO3 followed by (NH4)2S2O8 . Heat the mixture to 65 °C for 12 hours. Causality: The Ag(I)/persulfate system generates sulfate radical anions, which abstract a hydrogen atom from the α-position of THF to form a nucleophilic α-oxyalkyl radical.

-

Coupling: The THF radical attacks the protonated pyridine at the 2-position. Subsequent rearomatization yields the product.

-

Workup: Quench with saturated aqueous NaHCO3 . Extract with ethyl acetate, dry over MgSO4 , and concentrate.

-

Purification: Purify via silica gel chromatography (Hexanes/EtOAc) to isolate 2-(oxolan-2-yl)pyridine as a pale yellow oil.

Protocol 2: Validation of Hemilability via Variable-Temperature NMR (VT-NMR)

To prove that the ligand is hemilabile, we must observe the dynamic exchange of the M–O bond. We will synthesize a [Pd(Cl)2(N,O-ligand)] complex and analyze it.

Step-by-Step Methodology:

-

Complexation: React 2-(oxolan-2-yl)pyridine (1.0 equiv) with Pd(COD)Cl2 (1.0 equiv) in dichloromethane (DCM) for 2 hours at room temperature. Precipitate the resulting [Pd(Cl)2(N,O-ligand)] complex with diethyl ether.

-

Sample Preparation: Dissolve 15 mg of the Pd-complex in 0.6 mL of CD2Cl2 in an NMR tube under inert atmosphere.

-

Low-Temperature NMR (-80 °C): Acquire a ¹H NMR spectrum. Observation: The protons adjacent to the oxolane oxygen will appear as sharp, distinct multiplets shifted downfield relative to the free ligand. Causality: At low temperatures, the M–O bond is "frozen" in the coordinated state.

-

Heating and Coalescence (-40 °C to +25 °C): Gradually increase the temperature in 10 °C increments, acquiring spectra at each step. Observation: The oxolane proton signals will broaden and eventually coalesce. Causality: As thermal energy surpasses the M–O bond dissociation energy, the oxygen rapidly coordinates and dissociates on the NMR timescale.

-

Data Extraction: Use line-shape analysis at the coalescence temperature ( Tc ) to calculate the exchange rate constant ( k ). Apply the Eyring equation to determine the activation free energy ( ΔG‡ ) for M–O dissociation. A ΔG‡ between 10–15 kcal/mol definitively validates the hemilabile nature of the ligand[7].

Applications in Catalysis and Drug Development

Homogeneous Catalysis

The 2-(oxolan-2-yl)pyridine motif is exceptionally useful in cross-coupling reactions (e.g., Suzuki-Miyaura, Mizoroki-Heck). When bound to Palladium(II), the hemilabile nature allows the catalyst to operate at high turnover frequencies (TOF > 10,000 h⁻¹)[3]. The oxolane arm dissociates to allow the oxidative addition of bulky aryl halides, while the pyridine arm prevents the reduction of Pd(II) to inactive Pd(0) aggregates. Similar ether-pyridine motifs have been successfully deployed in Ruthenium-catalyzed olefin metathesis to stabilize highly reactive alkylidene intermediates[8].

Pharmacological Relevance

Beyond catalysis, the 2-(oxolan-2-yl)pyridine scaffold is highly relevant in drug development. The incorporation of saturated oxygen heterocycles (like oxolane) adjacent to aromatic rings is a proven strategy to:

-

Improve Aqueous Solubility: The ether oxygen acts as a hydrogen-bond acceptor, improving the topological polar surface area (TPSA).

-

Modulate Pharmacokinetics: Replacing flat, fully aromatic biaryl systems with a sp³-rich oxolane ring increases the fractional sp³ carbon count ( Fsp3 ), which statistically correlates with higher clinical success rates due to reduced off-target toxicity and better metabolic stability[9].

References

-

Olefin Metathesis Catalyst Supported by a Hemilabile NHC Ligand Bearing Polyether Arms: Structure, Activity, and Decomposition National Institutes of Health (NIH) URL:[Link]

-

A hemilabile diphosphine pyridine pincer ligand: σ- and π-binding in molybdenum coordination complexes National Institutes of Health (NIH) URL:[Link]

-

Novel Palladium(II) Complex Containing a Chelating Anionic N−O Ligand: Efficient Carbonylation Catalyst ResearchGate URL:[Link]

-

Synthesis and Characterization of Tetrahydrofurfurylcyclopentadienyl Molybdenum Tricarbonyl Dimer: Evidence for 19-Electron Intramolecular “Solvento” Interactions ACS Publications URL:[Link]

-

Design of Hemilabile N,N,N-Ligands in Copper-Catalyzed Enantioconvergent Radical Cross-Coupling Journal of the American Chemical Society (JACS) URL:[Link]

-

Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study National Institutes of Health (NIH) URL:[Link]

-

DFT-Enabled Development of Hemilabile (P∧N) Ligands for Gold(I/III) RedOx Catalysis Journal of the American Chemical Society (JACS) URL:[Link]

-

Kinetic Evaluation of Ligand Hemilability in Transition Metal Complexes ResearchGate URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A hemilabile diphosphine pyridine pincer ligand: σ- and π-binding in molybdenum coordination complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Olefin Metathesis Catalyst Supported by a Hemilabile NHC Ligand Bearing Polyether Arms: Structure, Activity, and Decomposition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buy Tetrahydrofurfuryl bromide | 1192-30-9 [smolecule.com]

in vitro toxicity profile of 2-(oxolan-2-yl)pyridine

An In-Depth Technical Guide to the In Vitro Toxicity Profile of 2-(oxolan-2-yl)pyridine

Abstract

This technical guide provides a comprehensive framework for the in vitro toxicological assessment of 2-(oxolan-2-yl)pyridine. Direct toxicological data for this specific molecule is not extensively available in peer-reviewed literature. Therefore, this document outlines a robust, multi-tiered testing strategy designed to elucidate its potential cytotoxic, genotoxic, and mechanistic liabilities. By integrating established cell-based assays and predictive methodologies, this guide serves as a foundational resource for researchers, scientists, and drug development professionals seeking to characterize the safety profile of this and structurally related compounds. The protocols and rationale described herein are grounded in authoritative toxicological principles and best practices, ensuring a scientifically rigorous approach to safety and risk assessment.

Introduction: The Need for a Defined Toxicity Profile

2-(oxolan-2-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted at the 2-position with a saturated five-membered oxolane (tetrahydrofuran) ring. Pyridine and its derivatives are ubiquitous precursors and solvents in the pharmaceutical, agricultural, and chemical industries.[1] While essential, this class of compounds is not without toxicological concern. The parent compound, pyridine, is classified by the International Agency for Research on Cancer (IARC) as a Group 2B substance, potentially carcinogenic to humans, and is known to pose various health risks at toxic doses.[2][3] The persistent nature and water solubility of many pyridine derivatives can lead to environmental accumulation and potential human exposure.[3][4]

Given the limited specific data for 2-(oxolan-2-yl)pyridine, a systematic in vitro evaluation is imperative to identify potential hazards early in the development lifecycle. This guide provides the scientific rationale and detailed protocols for a comprehensive assessment, beginning with baseline cytotoxicity and progressing to specific endpoints like genotoxicity and mechanisms of cell death.

Pre-Assessment: Physicochemical Characterization and In Silico Prediction

Prior to initiating cell-based assays, a foundational understanding of the compound's chemical properties is critical for accurate data interpretation.

Physicochemical Analysis

-

Solubility: Determine the solubility in aqueous buffers (e.g., PBS) and common solvents like dimethyl sulfoxide (DMSO). This is crucial for preparing accurate dosing solutions and preventing precipitation in cell culture media.

-

Stability: Assess the compound's stability in the chosen vehicle and cell culture medium over the duration of the planned experiments to ensure the tested concentrations remain consistent.

-

LogP: The octanol-water partition coefficient (LogP) provides an indication of the compound's lipophilicity, which can influence its membrane permeability and potential for bioaccumulation. For pyridine, the log Pow is approximately 0.64, suggesting low potential for bioaccumulation.

In Silico Toxicological Prediction

Computational models can offer a preliminary risk assessment and guide the design of subsequent in vitro assays.

-

DEREK Nexus® (Deductive Estimation of Risk from Existing Knowledge): Analyzes the chemical structure for toxicophores associated with endpoints like mutagenicity, carcinogenicity, and skin sensitization.

-

PASS (Prediction of Activity Spectra for Substances): Predicts a wide range of biological activities, including potential adverse effects, based on structural analogs. While in silico tools predict that many pyridine compounds are non-carcinogenic, they may induce other adverse effects.[3]

Tier 1: Assessment of Basal Cytotoxicity

The initial step in any toxicity profile is to determine the concentrations at which the compound elicits a cytotoxic response. This is typically achieved by measuring the dose-dependent reduction in cell viability and proliferation. The half-maximal inhibitory concentration (IC50) is a key quantitative metric derived from these assays.

Recommended Cell Lines

A panel of human cell lines should be used to identify potential organ-specific toxicity.

-

Hepatotoxicity: HepG2 (human liver carcinoma) cells are a standard model as the liver is a primary site of xenobiotic metabolism. Numerous studies on pyridine derivatives utilize HepG2 cells.[5][6][7]

-

Nephrotoxicity: HEK293 (human embryonic kidney) cells.

-

General Cytotoxicity: A549 (human lung carcinoma) or MRC-5 (human fetal lung fibroblast) cells to represent another critical organ system and a non-cancerous cell line, respectively.[8]

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a serial dilution of 2-(oxolan-2-yl)pyridine in the appropriate cell culture medium. Replace the existing medium with the dosing solutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

-

Incubation: Incubate the plates for a defined period, typically 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value using non-linear regression analysis.

Data Presentation: Cytotoxicity Summary

All quantitative data should be summarized for clear comparison.

| Cell Line | Exposure Time (hr) | IC50 (µM) [Mean ± SD] |

| HepG2 | 24 | Experimental Value |

| 48 | Experimental Value | |

| HEK293 | 24 | Experimental Value |

| 48 | Experimental Value | |

| A549 | 24 | Experimental Value |

| 48 | Experimental Value | |

| Table 1: Hypothetical summary table for IC50 values of 2-(oxolan-2-yl)pyridine. |

Workflow and Principle Diagrams

Caption: Principle of the MTT assay for cell viability.

Tier 2: Assessment of Genotoxicity

Genotoxicity assays are critical for identifying compounds that can cause DNA or chromosomal damage, a potential initiating event for carcinogenesis. The available data on pyridine itself shows mixed or weak evidence of genotoxicity, making this assessment crucial for its derivatives.[2][9][10]

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. It detects gene mutations, specifically point mutations and frameshifts, induced by the test compound.

-

Strain Selection: Use a standard set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

-

Metabolic Activation: Conduct the assay with and without an exogenous metabolic activation system (S9 fraction from Aroclor- or phenobarbital-induced rat liver). This is critical as some compounds become genotoxic only after metabolism.

-

Exposure: Combine the test compound at various concentrations, the bacterial culture, and (if applicable) the S9 mix in molten top agar.

-

Plating: Pour the mixture onto minimal glucose agar plates.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid).

-

Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies that is at least double the background (vehicle control) count.

In Vitro Micronucleus Assay

This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss/gain) events. It is a preferred follow-up to the Ames test as it assesses chromosomal damage in mammalian cells.

-

Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes).

-

Treatment: Treat the cells with 2-(oxolan-2-yl)pyridine at a range of concentrations (typically up to a cytotoxic level determined in Tier 1) for a short duration (3-6 hours) with and without S9, and for a longer duration (24 hours) without S9.

-

Cytochalasin B Block: Add Cytochalasin B to block cytokinesis, allowing cells that have completed mitosis to be identified as binucleated.

-

Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with a fluorescent dye (e.g., Acridine Orange or DAPI).

-

Scoring: Using fluorescence microscopy, score at least 2000 binucleated cells per concentration for the presence of micronuclei (small, membrane-bound DNA fragments in the cytoplasm).

-

Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Caption: Overall workflow for in vitro toxicity assessment.

Tier 3: Mechanistic Insights

If cytotoxicity is observed, further assays can elucidate the underlying mechanism of cell death. Studies on other pyridine derivatives have shown induction of apoptosis and cell cycle arrest.[5][11][12]

Apoptosis vs. Necrosis

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI enters cells only when the membrane integrity is lost (late apoptosis/necrosis).

Oxidative Stress

-

ROS Detection: The production of reactive oxygen species (ROS) can be a key mechanism of toxicity. Intracellular ROS can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which fluoresces upon oxidation.

Summary and Interpretation

The collective data from this tiered approach will generate a comprehensive in vitro toxicity profile for 2-(oxolan-2-yl)pyridine.

-

No Toxicity: If no significant cytotoxicity or genotoxicity is observed at high concentrations (e.g., >1 mM), the compound has a low in vitro toxicity profile.

-

Selective Cytotoxicity: If the compound is cytotoxic to a specific cell line (e.g., HepG2) at much lower concentrations than others, it may indicate organ-specific toxicity.

-

Genotoxicity: A positive result in either the Ames or micronucleus assay is a significant finding that flags the compound as a potential mutagen and/or carcinogen, warranting careful consideration for any further development. A positive Ames test followed by a negative micronucleus test may suggest a risk specific to prokaryotes or a specific type of DNA damage not leading to chromosomal aberrations.

-

Mechanistic Clues: Data from Tier 3 assays can explain how the compound induces cytotoxicity (e.g., via apoptosis triggered by oxidative stress), providing a more complete picture of its biological effects.

This structured guide provides a robust framework for generating the necessary data to make informed decisions about the safety and development potential of 2-(oxolan-2-yl)pyridine.

References

- Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC. (n.d.).

- ATSDR Pyridine Tox Profile. (n.d.). Agency for Toxic Substances and Disease Registry.

- Cytotoxicity results of pyridine analogous in the MTT assessment. (n.d.).

- SAFETY DATA SHEET - 2-(Hydroxymethyl)pyridine. (2025, December 18). Fisher Scientific.

- Pyridine; Evaluation of the carcinogenicity and genotoxicity. (2023, August 29). Health Council of the Netherlands.

- Pyridine: an overview of available data on mutagenicity and carcinogenicity. (n.d.). RIVM.

- Cytotoxicity of Pd(ii) and Pt(ii) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine: insights into the mode of cell death and cell cycle arrest. (2025, April 16).

- Evaluation of Toxicity and Oxidative Stress of 2-Acetylpyridine-N(4)-orthochlorophenyl Thiosemicarbazone - PMC. (n.d.).

- Pyridine - SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.

- Pyridine. (n.d.). Det Nationale Forskningscenter for Arbejdsmiljø (NFA).

- In vitro cytotoxicity and druglikeness of pyrazolines and pyridines bearing benzofuran moiety. (2020, April 4). Journal of Applied Pharmaceutical Science.

- Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC. (2024, December 13).

- Cytotoxicity of Pd(ii) and Pt(ii) complexes of 2′,6-di(thiazol-2-yl)-2,4′-bipyridine. (n.d.). Royal Society of Chemistry.

- Pyridine - SAFETY DATA SHEET. (2024, November 26). Penta Chemicals.

- Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. (n.d.). SpringerLink.

- 2-Hydroxypyridine N-Oxide is not genotoxic in vivo. (2019, August 15). PubMed.

- Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. (2023, April 3). RSC Publishing.

- Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC. (n.d.).

- Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms. (n.d.). PubMed.

- Co-metabolism Degradation of Pyridine with Glucose in Sequencing Batch Biofilm Reactor (SBBR). (n.d.). Nature Environment and Pollution Technology.

Sources

- 1. Pyridine; Evaluation of the carcinogenicity and genotoxicity | The Health Council of the Netherlands [healthcouncil.nl]

- 2. nfa.elsevierpure.com [nfa.elsevierpure.com]

- 3. d-nb.info [d-nb.info]

- 4. neptjournal.com [neptjournal.com]

- 5. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

- 7. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. rivm.nl [rivm.nl]

- 11. Cytotoxicity of Pd(ii) and Pt(ii) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine: insights into the mode of cell death and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - RSC Advances (RSC Publishing) [pubs.rsc.org]

computational molecular docking of 2-(oxolan-2-yl)pyridine

An In-depth Technical Guide to the Computational Molecular Docking of 2-(oxolan-2-yl)pyridine